Imidazo[1,2-a]pyridine-3-carboxamide
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
imidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)6-5-10-7-3-1-2-4-11(6)7/h1-5H,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBYQTGAXZOMOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210869 | |
| Record name | Imidazo(1,2-a)pyridine, 3-carbamoyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6188-45-0 | |
| Record name | Imidazo(1,2-a)pyridine, 3-carbamoyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006188450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazo(1,2-a)pyridine, 3-carbamoyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of Imidazo 1,2 a Pyridine 3 Carboxamides
Classical Condensation Reactions for Scaffold Construction
The most fundamental and enduring method for constructing the imidazo[1,2-a]pyridine (B132010) core is through the condensation of 2-aminopyridines with α-halocarbonyl compounds. researchgate.net A straightforward and widely adopted three-step sequence is commonly used to produce imidazo[1,2-a]pyridine-3-carboxamides. nih.govacs.org
This classical synthesis begins with the reaction of a substituted 2-aminopyridine (B139424) with an α-halo-β-ketoester, such as ethyl 2-chloroacetoacetate, typically under reflux conditions to form the ethyl imidazo[1,2-a]pyridine-3-carboxylate intermediate. nih.govacs.orgnih.gov This is followed by saponification of the ester using a base like lithium hydroxide (B78521) (LiOH) to yield the corresponding carboxylic acid. nih.gov Finally, the imidazo[1,2-a]pyridine-3-carboxylic acid is coupled with a desired amine using standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP), to furnish the target imidazo[1,2-a]pyridine-3-carboxamide. nih.gov
| Step | Description | Typical Reagents and Conditions | Product |
| 1 | Cyclocondensation | 2-Aminopyridine, Ethyl 2-chloroacetoacetate, DME, Reflux. nih.gov | Ethyl imidazo[1,2-a]pyridine-3-carboxylate |
| 2 | Saponification | LiOH, EtOH/H₂O; then HCl workup. nih.gov | Imidazo[1,2-a]pyridine-3-carboxylic acid |
| 3 | Amide Coupling | Amine (R-NH₂), EDCI, DMAP, ACN. nih.gov | This compound |
Tandem Reaction Approaches in Imidazo[1,2-a]pyridine Synthesis
Tandem reactions, or cascade reactions, offer an efficient approach to synthesizing complex molecules like imidazo[1,2-a]pyridines in a single pot by combining multiple bond-forming events. This strategy enhances atom economy and reduces the need for isolating intermediates.
One notable example is the synthesis of complex peptidomimetics through a tandem sequence involving the Groebke–Blackburn–Bienaymé (GBB) three-component reaction followed by an Ugi reaction. beilstein-journals.orgbeilstein-journals.org In this approach, a heterocyclic acid containing the imidazo[1,2-a]pyridine scaffold is first synthesized via the GBB reaction. beilstein-journals.org This product is then directly used as the acidic component in a subsequent Ugi four-component reaction to build a complex peptidomimetic chain attached to the core, effectively creating elaborate carboxamide derivatives in a streamlined process. beilstein-journals.orgbeilstein-journals.org
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly convergent and powerful tools in medicinal chemistry for rapidly generating libraries of structurally diverse compounds from simple starting materials in a one-pot process. nih.govmdpi.com
The Groebke–Blackburn–Bienaymé (GBB) reaction is the most prominent MCR for accessing the imidazo[1,2-a]pyridine core. nih.govmdpi.com This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid like scandium triflate or perchloric acid. nih.govbio-conferences.org The primary products are 3-aminoimidazo[1,2-a]pyridines, which are valuable intermediates that can be further elaborated to target molecules. nih.govresearchgate.net While not a direct route to 3-carboxamides, the GBB reaction provides rapid access to the C3-functionalized scaffold. mdpi.comrsc.org Variations of this reaction, such as using glyoxylic acid, can introduce a carboxylic acid handle, paving the way for subsequent amidation. nih.gov
| Reaction Name | Components | Typical Catalyst | Key Product Feature |
| Groebke–Blackburn–Bienaymé (GBB) | 2-Aminopyridine, Aldehyde, Isocyanide | Scandium triflate, NH₄Cl | Forms 3-Aminoimidazo[1,2-a]pyridines nih.govbio-conferences.orgmdpi.com |
| GBB-Strecker Cascade | 2-Aminopyridine, Aldehyde, Trimethylsilylcyanide (TMSCN) | Scandium triflate | Forms 3-Aminoimidazo[1,2-a]pyridines bio-conferences.orgresearchgate.net |
| Ugi Reaction (Tandem with GBB) | Imidazo[1,2-a]pyridine-carboxylic acid, Aldehyde, Amine, Isocyanide | - | Forms complex peptidomimetic amides beilstein-journals.orgbeilstein-journals.org |
Metal-Catalyzed Synthetic Routes for Carboxamide Introduction
Metal-catalyzed reactions are indispensable for the functionalization of heterocyclic compounds. Both copper and palladium catalysts have been extensively used in the synthesis of imidazo[1,2-a]pyridine derivatives, including C-H activation and cross-coupling reactions. bio-conferences.orgorganic-chemistry.org
Palladium-Catalyzed Carbonylation
Palladium-catalyzed carbonylation represents a powerful and direct method for introducing carbonyl groups, including esters and amides, into heterocyclic systems. A C3-selective C–H oxidative carbonylation of imidazo[1,2-a]pyridines has been developed using a palladium catalyst with carbon monoxide (CO) and an alcohol to produce the corresponding esters. rsc.org This reaction demonstrates excellent functional group tolerance and can be performed on a gram scale. rsc.org The resulting ester at the C3 position is an immediate precursor to the desired carboxamide, which can be obtained through amidation. This C-H activation strategy avoids the need to pre-functionalize the C3 position with a halide, offering a more atom-economical route. rsc.orgnih.gov
Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines
In recent years, visible-light photoredox catalysis has emerged as a green and powerful tool for the direct C-H functionalization of heterocycles under mild conditions. bohrium.comnih.govnih.gov The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and particularly susceptible to radical attack, making it an ideal site for photocatalytic modifications. researchgate.net Various C3 functionalizations, including alkylation, arylation, and azolylation, have been successfully developed using this approach. bohrium.comrsc.org
C3-Formylation Protocols
The formyl group is a versatile functional handle that can be readily converted into a carboxamide. A notable advancement is the visible-light-induced C3-formylation of imidazo[1,2-a]pyridines. nih.govresearchgate.net In a protocol developed by Hajra's group in 2018, various imidazo[1,2-a]pyridines were formylated at the C3 position in high yields (81–95%) using tetramethylethylenediamine (TMEDA) as the formyl source. nih.gov The reaction is catalyzed by Rose Bengal, an organic photosensitizer, under visible light irradiation. nih.gov This method provides a direct and efficient pathway to 3-formyl-imidazo[1,2-a]pyridines, which can then be oxidized to the carboxylic acid and subsequently converted to the target carboxamides.
| Substrate | Formyl Source | Photocatalyst | Conditions | Product Yield |
| 2-Phenylimidazo[1,2-a]pyridines | TMEDA | Rose Bengal | Visible Light, Air | 81–95% nih.gov |
C3-Fluoroalkylation Methods
The introduction of fluoroalkyl moieties at the C3 position of imidazo[1,2-a]pyridines is a key strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. One notable method involves the hydroxydifluoromethylation of imidazo[1,2-a]pyridines, which can be achieved using 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as both the solvent and promoter. mdpi.com This approach highlights the ongoing research into incorporating functional fluoroalkyl groups to lay the groundwork for drug development and application. mdpi.com
C3-Arylation Techniques
The arylation of the C3 position of imidazo[1,2-a]pyridines has been accomplished through various transition-metal-catalyzed reactions. These methods often leverage C-H activation strategies to directly install aryl groups onto the heterocyclic core.
Rhodium(III)-catalyzed C-H activation provides an efficient and regioselective pathway for the functionalization of imidazo[1,2-a]pyridines. bohrium.com Researchers have demonstrated a strategy for the direct C-5 arylation by employing an N-methoxyamide directing group at a different position, which underscores the power of directing group-assisted catalysis in controlling regioselectivity. bohrium.com While this specific example targets the C-5 position, the underlying principles of Rh(III) catalysis are central to the broader field of imidazopyridine functionalization. bohrium.com
Palladium-catalyzed reactions are also prominent in the C3-arylation of this scaffold. researchgate.net A base-controlled, operationally simple catalytic system has been developed for the regioselective arylation of 2-aryl-imidazo[1,2-a]pyridine via Pd-catalyzed C-H activation. bohrium.com Another approach utilizes pivalic acid as a bulky protic solvent, which facilitates a tandem directed arylation-decarboxylation pathway and reduces the required amount of the arylating agent. researchgate.net
Table 1: Comparison of C3-Arylation Techniques
| Catalyst System | Key Features | Directing Group Example | Reference |
|---|---|---|---|
| Rhodium(III) | High regioselectivity, C-H activation | N-methoxyamide (for C5) | bohrium.com |
| Palladium(II) | Base-controlled regioselectivity, C-H activation | Not specified | bohrium.com |
C3-Perfluoroalkylation Approaches
Visible-light photoredox catalysis has emerged as a powerful and green method for the C3-perfluoroalkylation of imidazo[1,2-a]pyridines. researchgate.net This technique utilizes visible light to induce the reaction between the imidazo[1,2-a]pyridine substrate and a perfluoroalkyl iodide source. researchgate.net The reaction proceeds under mild conditions and demonstrates the increasing utility of photochemistry in accessing complex molecular architectures. researchgate.net The proposed mechanism involves the generation of a perfluoroalkyl radical, which then attacks the electron-rich C3 position of the imidazopyridine ring. researchgate.net
Other Advanced Synthetic Protocols for this compound Analogs
Beyond specific C3-functionalizations, a range of advanced synthetic protocols have been developed to generate diverse analogs of this compound.
A foundational method for creating the core structure involves the reaction of a 2-aminopyridine derivative with an ethyl 2-chloroacetoacetate equivalent, followed by saponification and subsequent amide coupling. nih.gov For instance, reacting 2-amino-4-picoline with ethyl 2-chloroacetoacetate yields the ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate scaffold. nih.gov The resulting ester can be hydrolyzed to the carboxylic acid, which is then converted to various amides using classical peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.gov
Three-component reactions, such as the aza-Friedel–Crafts reaction, offer a highly efficient and atom-economical route to C3-alkylated imidazo[1,2-a]pyridines. mdpi.comnih.gov Using a Lewis acid catalyst like Yttrium(III) triflate (Y(OTf)₃), imidazo[1,2-a]pyridines, aldehydes, and amines can be combined in a one-pot synthesis to produce a variety of derivatives in moderate to good yields. mdpi.comnih.gov This method is notable for its operational simplicity, broad substrate scope, and tolerance of various functional groups. mdpi.comnih.gov
Furthermore, copper-catalyzed C3-formylation using dimethyl sulfoxide (B87167) (DMSO) as the formylating reagent and molecular oxygen as the oxidant provides a direct method to introduce a formyl group, a valuable synthetic handle for further derivatization. rsc.org
Table 2: Selected Advanced Synthetic Protocols
| Reaction Type | Key Reagents | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Amide Coupling | LiOH, HCl, EDC | Imidazo[1,2-a]pyridine-3-carboxamides | Classical, multi-step synthesis from 2-aminopyridine | nih.gov |
| Aza-Friedel–Crafts | Y(OTf)₃, Aldehyde, Amine | C3-Alkylated Imidazo[1,2-a]pyridines | Three-component, atom-economical, good yields | mdpi.comnih.govnih.gov |
Spectroscopic Characterization Methods in Synthetic Chemistry of Imidazo[1,2-a]pyridine-3-carboxamides
The structural elucidation of newly synthesized this compound analogs is confirmed through a standard suite of spectroscopic techniques. These methods are essential for verifying the identity and purity of the target compounds. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are the most powerful tools for determining the precise molecular structure.
¹H NMR : Provides information on the number of different types of protons and their chemical environments. For example, characteristic signals include the aromatic protons on the pyridine (B92270) and phenyl rings, the amide N-H proton (often a broad singlet), and the protons of alkyl or other substituent groups. nih.gov Specific chemical shifts (δ) and coupling constants (J) allow for the assignment of each proton to its position in the molecule. nih.gov
¹³C NMR : Reveals the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbons in the imidazo[1,2-a]pyridine core and the carbonyl carbon of the carboxamide group are particularly diagnostic. researchgate.netnih.gov
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the synthesized molecule, which in turn confirms its elemental composition. mdpi.comnih.gov This provides strong evidence for the successful synthesis of the target compound. researchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the presence of key functional groups. researchgate.net For imidazo[1,2-a]pyridine-3-carboxamides, characteristic absorption bands would include the C=O stretch of the amide and the N-H stretch.
Table 3: Spectroscopic Data for a Representative Imidazo[1,2-a]pyridine Derivative
| Technique | Observation | Interpretation | Reference |
|---|---|---|---|
| ¹H NMR | δ 9.87 (s, 1H), 9.61 (d, 1H), 8.29 (s, 1H), 7.72 (dd, 1H), 7.60 (dd, 1H) | Signals correspond to protons on the imidazo[1,2-a]pyridine core and the amide proton. | nih.gov |
| ¹³C NMR | δ 168.1, 144.4, 134.3, 125.3, 123.2, 122.6, 117.3, 113.4 | Signals for the amide carbonyl and carbons of the heterocyclic core. | researchgate.net |
| HRMS | Calculation of exact mass | Confirms the elemental formula of the synthesized compound. | mdpi.comnih.gov |
| FT-IR | Absorption bands for C=O and N-H stretching | Confirms the presence of the carboxamide functional group. | researchgate.net |
Medicinal Chemistry and Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyridine 3 Carboxamides
Exploration of Substituent Effects on the Imidazo[1,2-a]pyridine (B132010) Core
The C2 position of the imidazo[1,2-a]pyridine ring is a key site for modification to modulate biological activity.
Initial research identified that small alkyl groups, such as methyl, are well-tolerated and often present in highly active compounds. Many potent antitubercular agents feature a 2,7-dimethylimidazo[1,2-a]pyridine (B1295337) core. rsc.orgnih.gov Further exploration revealed that slightly larger alkyl groups could enhance potency. For instance, substituting the C2-methyl with an ethyl group, in conjunction with a C6-chloro substituent, resulted in a compound with significantly improved potency against both extracellular and intracellular Mycobacterium tuberculosis (Mtb). rsc.orgnih.gov
The introduction of aryl groups at the C2 position has also been investigated. In one series of compounds, adding a 4-fluorophenyl group to a linked benz[d]oxazole ring led to a more than 100-fold improvement in anti-TB activity and conferred high metabolic stability. rsc.org It is important to distinguish these modifications from shifting the entire carboxamide functionality. SAR studies have indicated that moving the carboxamide from the C3 to the C2 position results in significantly weaker antimycobacterial activity, suggesting a possible change in the mechanism of action. nih.gov
Table 1: Effect of C2-Position Modifications on Antitubercular Activity An interactive data table representing the structure-activity relationship at the C2 position.
| Compound Series | C2-Substituent | Observed Effect on Activity | Reference |
| Imidazo[1,2-a]pyridine-3-carboxamides | Methyl | Baseline potency in many active series. | nih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamides | Ethyl | Significantly improved potency (in combination with C6-Cl). rsc.org | rsc.orgnih.gov |
| Imidazo[1,2-a]pyridine-2-carboxamides | - (carboxamide at C2) | Much weaker activity compared to 3-carboxamides. nih.gov | nih.gov |
The C6 position on the pyridine (B92270) ring portion of the scaffold has proven to be a valuable point for substitution to enhance biological performance.
Electron-withdrawing groups, particularly halogens, have shown positive effects. The introduction of a chloro group at the C6 position, combined with a C2-ethyl group, yielded a compound with markedly improved potency. rsc.orgnih.gov In other studies, a methyl group at the C6 position was a common feature in series of 2,6-dimethyl imidazo[1,2-a]pyridine carboxamides that demonstrated excellent in vitro activity against drug-susceptible and multidrug-resistant Mtb strains. nih.govacs.org
Investigations into larger substituents have also been fruitful. In a series developed as c-Met inhibitors, the introduction of heteroaryl and phenyl groups at the C6 position led to good inhibitory activity. nih.gov Specifically, benzonitrile (B105546) analogues at this position demonstrated improved c-Met inhibition and cellular activity. nih.gov This indicates that for different biological targets, a wider range of substituents at C6 can be beneficial.
Table 2: Influence of C6-Position Substitutions An interactive data table summarizing the impact of various substituents at the C6 position.
| Target/Series | C6-Substituent | Observed Effect on Activity | Reference |
| Antitubercular Agents | Chloro | Significantly improved potency (in combination with C2-ethyl). rsc.org | rsc.orgnih.gov |
| Antitubercular Agents | Methyl | Favorable for potent activity in 2,6-dimethyl series. nih.gov | nih.govacs.org |
| c-Met Inhibitors | Phenyl/Benzonitrile | Improved c-Met inhibition and cellular activity. nih.gov | nih.gov |
| c-Met Inhibitors | Heteroaryl | Good c-Met inhibition. nih.gov | nih.gov |
The C7 position has been identified as another critical site where the choice of substituent can dramatically affect potency.
A small alkyl group, specifically methyl, is a recurring feature in many of the most potent imidazo[1,2-a]pyridine-3-carboxamides. The 2,7-dimethyl substitution pattern is a hallmark of several advanced compounds, including a set of nine analogues that showed excellent, low-micromolar activity against various Mtb strains. nih.govacs.orgnih.govnih.gov
Direct comparison of substituents at this position has provided clear SAR data. In one study, replacing the 7-methyl group with a 7-chloro group on the imidazo[1,2-a]pyridine core led to a five-fold decrease in activity. nih.gov This suggests a preference for a small, electron-donating alkyl group over an electron-withdrawing halogen at this specific location for antimycobacterial activity. While some studies have explored various C7 substituents, the methyl group has consistently emerged as a favorable choice for maintaining high potency. nih.gov
Structural Variations of the 3-Carboxamide Moiety
The 3-carboxamide side chain is an essential pharmacophoric element. Both the amide linker itself and the nature of the amine substituent attached to it are critical determinants of biological activity.
The amide linker at the C3 position is considered fundamentally important for the activity of this class of compounds against Mycobacterium tuberculosis. nih.gov SAR studies have consistently shown that this specific linkage is critical for potent antimycobacterial effects. nih.govacs.org
Attempts to modify this linker have generally resulted in a significant loss or complete abolishment of activity. For example, structural changes such as creating a tertiary carboxamide, reversing the amide bond (i.e., an acylamino group), or inserting a methylene (B1212753) spacer between the imidazo[1,2-a]pyridine ring and the amide functionality were all found to be detrimental. rsc.org These findings underscore the precise structural and electronic requirements of the C3-carboxamide group for effective interaction with its biological target. While the N-benzylic group attached to the carboxamide is often cited as critical, other moieties like N-(2-phenoxyl)ethyl have also yielded compounds with nanomolar potency. mdpi.com
The properties of the amine substituent of the C3-carboxamide play a crucial role in modulating both potency and pharmacokinetic properties. nih.gov Research has shown that the linearity and lipophilicity of this part of the molecule are critical factors for improving both in vitro and in vivo efficacy. nih.gov
A clear trend has been observed where bulky and more lipophilic biaryl ether substituents on the amine portion lead to nanomolar potency against Mtb. rsc.orgnih.gov However, there is a limit to this effect, as excessively high lipophilicity can lead to poor physicochemical properties. For instance, one highly potent and lipophilic compound suffered from precipitation and extended absorption in the gut, resulting in suboptimal plasma exposure. rsc.orgnih.gov This highlights the need for a careful balance between lipophilicity for potency and sufficient polarity for favorable pharmacokinetic behavior.
Impact of Cyclic Aliphatic Ring Substitutions on the Amide Nitrogen
The introduction of cyclic aliphatic rings onto the amide nitrogen of the imidazo[1,2-a]pyridine-3-carboxamide core has been explored as a strategy to influence biological activity by introducing conformational constraints and modifying lipophilicity.
In the pursuit of novel 5-lipoxygenase (5-LO) inhibitors, a series of N-substituted imidazo[1,2-a]pyridine-3-amines were synthesized and evaluated. Within this series, the presence of a cyclohexyl moiety attached to the amine at the 3-position was a key feature of a potent inhibitor. Specifically, the compound N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine demonstrated significant inhibitory activity, highlighting the favorable contribution of the N-cyclohexyl group to the compound's interaction with the target enzyme. nih.gov
In the context of antitubercular agents, research into reducing the lipophilicity of N-benzylic imidazo[1,2-a]pyridine carboxamides led to the exploration of various side chains, including those containing cyclic aliphatic structures. One notable compound incorporated a cyclohexylmethyl piperazine (B1678402) moiety. This particular substitution resulted in a compound with excellent in vitro activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains. nih.gov The inclusion of the piperazine ring, a cyclic aliphatic diamine, often serves to improve solubility and other pharmacokinetic parameters.
Furthermore, the synthesis of imidazo[1,2-a]pyridine derivatives bearing a pyrrolidine (B122466) ring linked to the 3-position via a methylene group has been documented, such as in 1-Imidazo[1,2-a]pyridin-3-ylmethyl-pyrrolidine-2-carboxylic acid. sigmaaldrich.com While detailed SAR studies for this specific compound were not provided in the search results, its synthesis indicates the chemical tractability and interest in exploring such substitutions.
The table below summarizes the findings related to cyclic aliphatic ring substitutions on the amide nitrogen of imidazo[1,2-a]pyridine-3-carboxamides and their derivatives.
| Compound/Scaffold | Substitution on Amide Nitrogen | Target/Activity | Key Findings |
| N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine | Cyclohexyl | 5-Lipoxygenase Inhibition | The N-cyclohexyl group was a feature of a potent inhibitor in this series. nih.gov |
| Imidazo[1,2-a]pyridine carboxamide with cyclohexylmethyl piperazine moiety | Cyclohexylmethyl piperazine | Antitubercular | Exhibited excellent in vitro activity against M. tuberculosis and acceptable pharmacokinetic properties. nih.gov |
| 1-Imidazo[1,2-a]pyridin-3-ylmethyl-pyrrolidine-2-carboxylic acid | Pyrrolidine-2-carboxylic acid (via methylene linker) | N/A (Synthetic Intermediate) | Demonstrates the feasibility of incorporating pyrrolidine rings at the 3-position. sigmaaldrich.com |
Design and Synthesis of Hybrid Structures (e.g., Cinnamamide (B152044) Hybrids)
The strategy of creating hybrid molecules, where two or more pharmacophores are combined into a single entity, has been applied to the this compound scaffold to explore new chemical space and potentially discover novel mechanisms of action or enhanced activity.
A notable example is the design and synthesis of imidazo[1,2-a]pyridine amide-cinnamamide hybrids as potential antimycobacterial agents. acs.orgnih.govnih.gov This work was built upon the knowledge that the carboxamide linker is crucial for the anti-tuberculosis activity of imidazo[1,2-a]pyridines and that trans-cinnamic acid derivatives also possess a broad spectrum of pharmacological activities. acs.orgnih.gov
The synthesis of these hybrids typically involves a multi-step process. Starting from substituted 2-aminopyridines, the imidazo[1,2-a]pyridine core is constructed. The carboxylic acid at the 3-position is then coupled with a linker, which in turn is attached to a cinnamamide moiety. A common synthetic route involves the hydrolysis of an ethyl imidazo[1,2-a]pyridine-3-carboxylate to the corresponding carboxylic acid, followed by condensation with various cinnamamide derivatives using a coupling agent like bis(2-oxo-3-oxazolidinyl)phosphonic chloride (BOP-Cl). acs.orgnih.govnih.gov
In one study, a series of 38 novel imidazo[1,2-a]pyridine amide-cinnamamide hybrids were synthesized and evaluated for their activity against M. tuberculosis. While the hybrids were generally less potent than reference compounds, two derivatives of 2,6-dimethylimidazo[1,2-a]pyridine (B2763464) amide-cinnamamide showed promising activity with Minimum Inhibitory Concentrations (MICs) of 4 μg/mL. acs.org This finding suggests that the hybrid scaffold is a viable starting point for further optimization. acs.org
The table below presents a selection of the synthesized cinnamamide hybrids and their reported antimycobacterial activity.
| Compound | Imidazo[1,2-a]pyridine Substitution | Cinnamamide Substitution | Linker | Reported Activity (MIC against M. tuberculosis H37Rv) |
| 11e | 2,6-Dimethyl | 4-Chloro | Ethyl amide | 4 μg/mL acs.org |
| 11k | 2,6-Dimethyl | 3,4,5-Trimethoxy | Ethyl amide | 4 μg/mL acs.org |
| 12b | 2,7-Dimethyl | 3,4,5-Trimethoxy | Ethyl amide | > 128 μg/mL acs.org |
| 12g | 2,7-Dimethyl | 4-Fluoro | Ethyl amide | > 128 μg/mL nih.gov |
These results indicate that substitutions on both the imidazo[1,2-a]pyridine core and the cinnamamide phenyl ring significantly influence the antimycobacterial activity of the hybrid molecules.
Comprehensive Structure-Property Relationship (SPR) Analyses
Beyond establishing structure-activity relationships, understanding the structure-property relationships (SPR) is critical for the development of drug candidates with favorable pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME) properties.
For the this compound class, SPR studies have been crucial in advancing compounds through the drug discovery pipeline, particularly for antitubercular agents. rsc.orgnih.gov Early investigations revealed that while many compounds in this class exhibited potent activity, they often suffered from poor physicochemical properties, such as high lipophilicity and low aqueous solubility, which could lead to suboptimal plasma exposure. rsc.orgnih.gov
In the development of the clinical candidate Telacebec (B1166443) (Q203), extensive SPR studies were conducted. rsc.orgnih.gov It was found that initial lead compounds with high lipophilicity precipitated in the gut, leading to poor absorption. To address this, researchers introduced ionizable basic groups, such as piperidine (B6355638) and piperazine rings, between the two phenyl rings of the N-benzyl side chain. rsc.orgnih.gov This modification increased the solubility under acidic conditions, a desirable property for oral absorption, without compromising the potent antimycobacterial activity. nih.gov
Metabolic stability is another key aspect of SPR. Studies on imidazo[1,2-a]pyridine-3-carboxamides in human and mouse liver microsomes helped to establish a relationship between the chemical structure and the rate of metabolic degradation. For instance, it was observed that the nature of the substituent on the terminal phenyl ring of the side chain influenced microsomal stability. The stability was found to follow the order: trifluoromethoxy > chlorine > fluorine. nih.gov
The following table summarizes some of the key structure-property relationships identified for this class of compounds.
| Structural Feature | Property Influenced | Observation |
| Introduction of ionizable basic moieties (e.g., piperazine, piperidine) | Solubility, Absorption | Increased solubility under acidic conditions, potentially improving oral absorption. nih.gov |
| Substitution on the terminal phenyl ring (N-benzyl side chain) | Metabolic Stability | The order of microsomal stability was found to be trifluoromethoxy > chlorine > fluorine. nih.gov |
| Overall Lipophilicity | Pharmacokinetics | High lipophilicity can lead to precipitation and poor plasma exposure. rsc.orgnih.gov |
| 2,7-dimethyl substitution on the imidazo[1,2-a]pyridine core | In vivo ADME | Selected compounds with this substitution showed encouraging pharmacokinetic properties. acs.orgnih.govnih.gov |
These SPR studies underscore the importance of a multi-parameter optimization approach in medicinal chemistry, where potency and physicochemical properties are co-optimized to identify promising drug candidates.
Preclinical Pharmacological Evaluation and Biological Targets of Imidazo 1,2 a Pyridine 3 Carboxamides
Antimycobacterial Activity
Imidazo[1,2-a]pyridine-3-carboxamides have shown a broad spectrum of activity against various mycobacterial species, including the causative agent of tuberculosis, Mycobacterium tuberculosis, and non-tuberculous mycobacteria.
The IPA scaffold has been the subject of extensive structure-activity relationship (SAR) studies, leading to the identification of potent compounds with activity against both drug-sensitive and drug-resistant Mtb strains.
Numerous studies have reported the potent in vitro activity of imidazo[1,2-a]pyridine-3-carboxamides against the drug-sensitive H37Rv strain of M. tuberculosis. Initial high-throughput screening identified hit compounds from the imidazo[1,2-a]pyridine (B132010) class with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM. rsc.orgplos.org Subsequent optimization efforts have led to the development of analogs with significantly enhanced potency.
For instance, a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides demonstrated excellent in vitro activity, with seven compounds showing MIC values between 0.069 and 0.174 μM against the H37Rv strain. rsc.org Another study reported a set of 14 imidazo[1,2-a]pyridine-3-carboxamides, with five compounds exhibiting MIC values of ≤0.006 μM. nih.gov The initial hit compound from this series, compound 5, had an MIC of 0.2 μM. nih.gov Furthermore, a series of imidazo[1,2-a]pyridine amide-cinnamamide hybrids were synthesized, with the most promising compounds showing MICs of 4 μg/mL against the H37Rv strain. mdpi.com
Table 1: In Vitro Activity of Selected Imidazo[1,2-a]pyridine-3-carboxamides against Drug-Sensitive M. tuberculosis H37Rv
| Compound Series | Number of Compounds | MIC Range (μM) | Notable Compounds | Reference |
|---|---|---|---|---|
| Initial Hits | 4 | 0.03 - 5.0 | - | plos.org |
| N-(2-phenoxyethyl) derivatives | 7 | 0.069 - 0.174 | - | rsc.org |
| Biaryl ether derivatives | 5 | ≤0.006 | 9, 12, 16, 17, 18 | nih.gov |
| Amide-cinnamamide hybrids | 2 | ~10.6 (4 µg/mL) | 11e, 11k | mdpi.com |
A significant advantage of the imidazo[1,2-a]pyridine-3-carboxamide class is its potent activity against multi-drug resistant (MDR) Mtb strains, which are resistant to at least isoniazid (B1672263) and rifampicin. nih.govrsc.org Several compounds from this class have demonstrated excellent activity against MDR strains, often with MIC values comparable to those against drug-sensitive strains. rsc.orgnih.gov
For example, a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides showed impressive activity against MDR strains, with MIC90 values ranging from 0.07 to 2.2 μM. rsc.org One of the front-runner compounds from this series displayed better activity against MDR strains (MIC90 range: ≤0.03–0.8 μM) than the approved anti-TB drug, pretomanid. rsc.org Another study highlighted that N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides were also active against MDR-Mtb strains. rsc.org The clinical candidate Q203, which belongs to the imidazo[1,2-a]pyridine amide class, was also found to be active against MDR-TB. rsc.org
Table 2: In Vitro Activity of Selected Imidazo[1,2-a]pyridine-3-carboxamides against MDR M. tuberculosis Strains
| Compound Series/Compound | MIC Range (μM) | Key Findings | Reference |
|---|---|---|---|
| 2,7-dimethyl derivatives | 0.07 - 2.2 | Potent activity against various MDR strains. | rsc.org |
| Front-runner compound 4 | ≤0.03 - 0.8 | Better activity than pretomanid. | rsc.org |
| N-(2-phenoxyethyl) derivatives | - | Active against MDR-Mtb strains. | rsc.org |
| Compound 18 | - | Surpassed potency of PA-824 by nearly 10-fold. | nih.gov |
| Telacebec (B1166443) (Q203) | - | Active against MDR-TB. | rsc.org |
The antimycobacterial activity of imidazo[1,2-a]pyridine-3-carboxamides extends to extensively drug-resistant (XDR) Mtb strains, which are MDR strains that are also resistant to any fluoroquinolone and at least one of three injectable second-line drugs. rsc.org This makes the IPA class particularly valuable for treating the most difficult-to-treat forms of tuberculosis.
Research has shown that several imidazo[1,2-a]pyridine-3-carboxamides maintain their potency against XDR strains. rsc.orgnih.gov A set of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides exhibited activity against XDR Mtb with a MIC90 range of 0.07–0.14 μM. rsc.org The clinical candidate Q203 (telacebec) also demonstrated activity against XDR-TB. rsc.org The potent activity against these highly resistant strains suggests that these compounds act on a novel target that is not affected by the resistance mechanisms of current anti-TB drugs. nih.gov
In addition to their activity against M. tuberculosis, imidazo[1,2-a]pyridine-3-carboxamides have also been evaluated for their efficacy against non-tuberculous mycobacteria (NTM). A panel of six imidazo[1,2-a]pyridine-3-carboxamides (IAPs) was tested against Mycobacterium avium, a common cause of NTM infections. nih.govnih.gov These compounds demonstrated low-micromolar activity against M. avium strains. nih.govnih.gov For example, compound ND-10885 showed significant activity in a mouse model of M. avium infection. nih.govnih.gov The in vitro activity of these compounds was also confirmed, with MICs in the low micromolar range. nih.govresearchgate.net
**Table 3: In Vitro Activity of Selected Imidazo[1,2-a]pyridine-3-carboxamides against *Mycobacterium avium***
| Compound | MIC against MAC 101 (μM) | MIC against MAC 2151 (μM) | Reference |
|---|---|---|---|
| ND-9873 (1) | 2.8 | 27.5 | nih.gov |
| ND-10885 (2) | 1.6 | 15.6 | nih.gov |
| ND-9758 (3) | 1.28 | 2.57 | nih.gov |
| ND-9759 (4) | 0.31 | 1.2 | nih.gov |
Activity against Mycobacterium tuberculosis (Mtb) Strains
Identified Molecular Targets and Pathways
The primary molecular target of the this compound class has been identified as the QcrB subunit of the cytochrome bc1 complex (also known as ubiquinol (B23937) cytochrome c reductase). rsc.orgplos.orgsigmaaldrich.com This complex is a crucial component of the electron transport chain in M. tuberculosis, playing a vital role in cellular respiration and ATP synthesis. rsc.orgmdpi.com
Spontaneous resistant mutants of M. bovis BCG generated against imidazo[1,2-a]pyridine inhibitors showed a single nucleotide polymorphism in the qcrB gene. plos.orgsigmaaldrich.com This mutation conferred cross-resistance to other compounds in the same class, confirming a common target. plos.orgsigmaaldrich.com Gene dosage experiments, where qcrB was overexpressed, led to an increase in the MIC of the compounds, further validating QcrB as the target. plos.orgsigmaaldrich.com The clinical candidate telacebec (Q203) is also known to target QcrB. rsc.org By inhibiting QcrB, these compounds disrupt the electron transport chain, leading to a halt in ATP production and ultimately causing bacterial death. rsc.org This mechanism of action is distinct from that of most currently used anti-TB drugs, which explains the efficacy of IPAs against MDR and XDR strains. nih.gov
QcrB (Cytochrome bc1 Complex) Inhibition
A primary mechanism of action for the antitubercular activity of imidazo[1,2-a]pyridine-3-carboxamides is the inhibition of the cytochrome bc1 complex (Complex III) of the electron transport chain. nih.gov This complex is crucial for oxidative phosphorylation, the primary process by which Mycobacterium tuberculosis (Mtb) generates adenosine (B11128) triphosphate (ATP). nih.govrsc.org The specific target within this complex is the QcrB subunit. nih.govrsc.orgplos.orgnih.gov
The clinical candidate Telacebec (Q203) is a prominent example of an imidazo[1,2-a]pyridine amide that functions by targeting QcrB. nih.govresearchgate.net Preclinical studies have demonstrated that compounds in this class are potent inhibitors of Mtb. High-throughput screening campaigns identified imidazo[1,2-a]pyridines (IPs) as potent inhibitors of M. tuberculosis and Mycobacterium bovis BCG, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5 µM. plos.orgnih.gov
The definitive link to QcrB was established through resistance studies. Whole-genome sequencing of spontaneous M. bovis BCG mutants resistant to IP compounds revealed a single nucleotide polymorphism in the qcrB gene, specifically T313A. plos.orgnih.gov This mutation conferred cross-resistance to other compounds in the same series, confirming a common target. plos.orgnih.govresearchgate.net Further validation came from gene dosage experiments, where the overexpression of QcrB in M. bovis BCG led to a significant increase in the MIC of the inhibitor, from 0.5 µM to >8 µM. plos.orgresearchgate.net
Structure-activity relationship (SAR) studies have further refined these compounds. A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides showed excellent potency against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mtb strains. rsc.org Subsequent optimization led to analogues with nanomolar potency; for instance, compounds with larger, lipophilic biaryl ether side chains exhibited MIC values as low as 0.004 µM. nih.gov The remarkable potency against various drug-resistant strains suggests that this class inhibits a novel and essential target, which has now been confirmed as QcrB. nih.gov
Table 1: Activity of this compound Derivatives Targeting QcrB
| Compound | Target | Organism | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| IP Inhibitors (1-4) | QcrB | M. tuberculosis strains | MIC | 0.03 to 5 µM | plos.orgnih.gov |
| IP 3 | QcrB | M. bovis BCG (wild-type) | MIC | 0.5 µM | plos.org |
| IP 3 | QcrB | M. bovis BCG (QcrB over-expression) | MIC | >8 µM | plos.org |
| Compound 18 | QcrB | Replicating M. tuberculosis | MIC | 0.004 µM | nih.gov |
| Compound 16 | QcrB | Replicating M. tuberculosis | MIC | 0.006 µM | nih.gov |
InhA Domain Interaction
While the 3-carboxamide derivatives of imidazo[1,2-a]pyridine predominantly target QcrB, research into related scaffolds has explored other potential mechanisms. Studies on imidazo[1,2-a]pyridine-2-carboxamide (B1600823) derivatives revealed a different biological profile. nih.govrsc.org
A series of these 2-carboxamide (B11827560) analogues were synthesized and screened against Mtb, showing significantly weaker MICs (ranging from 17 to 30 μM) compared to their 3-carboxamide counterparts. nih.govrsc.org This drop in whole-cell activity suggested a potential switch in the mode of action. nih.govrsc.org To investigate this, molecular docking studies were performed, which indicated that these compounds could favorably interact with the active site of the 2-trans-enoyl-acyl carrier protein reductase (InhA). nih.govrsc.org InhA is a key enzyme in the mycobacterial fatty acid synthase-II (FAS-II) system, which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall. This suggests that while less potent, the imidazo[1,2-a]pyridine scaffold can be directed to interact with the InhA domain by altering the position of the carboxamide group. nih.govrsc.org
Glutamine Synthetase Inhibition
Another distinct mechanism of action has been identified for a closely related class of compounds: 3-amino-imidazo[1,2-a]pyridines. These derivatives have been identified as novel inhibitors of Mycobacterium tuberculosis glutamine synthetase (MtGS). rsc.orgplos.orgnih.govmdpi.com MtGS is a crucial enzyme for nitrogen assimilation in Mtb, making it a viable drug target. rsc.orgmdpi.com
During a high-throughput screening campaign, 3-amino-imidazo[1,2-a]pyridines emerged as the first drug-like inhibitors of this enzyme. mdpi.comresearchgate.net Extensive SAR studies were conducted to optimize their potency. mdpi.com These efforts led to the discovery of compound 4n , which was found to be the most potent inhibitor in its series with an IC₅₀ value of 0.38 µM. researchgate.netconsensus.app This potency was significantly greater than that of known MtGS inhibitors like L-methionine-SR-sulfoximine. researchgate.net X-ray crystallography of an inhibitor from this class bound to MtGS revealed that the compounds occupy the ATP-binding site, providing a structural basis for their inhibitory activity. mdpi.com
Investigations into Novel Mechanisms of Action (e.g., Transcriptional Profiling)
To explore the mechanism of action for highly potent 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, transcriptional profiling experiments have been conducted. nih.govnih.govacs.org In one study, M. tuberculosis was treated with a representative compound from this class (compound 1 ), and the resulting changes in gene expression were analyzed. nih.govnih.govacs.org
The results of the transcriptional profiling provided a preliminary indication that this class of compounds acts via a novel mechanism of action when compared to other anti-TB agents. nih.govacs.org This finding is consistent with the later identification of QcrB as the target, which at the time was a relatively new target for TB drug discovery. nih.gov The unique gene expression signature differentiated its activity from compounds like PA-824, further supporting that it engages a different pathway. nih.gov These early mechanistic studies were crucial in pointing towards a unique mode of action for this promising class of antitubercular agents. nih.govnih.gov
Other Noted Biological Activities of this compound Derivatives (Preclinical Focus)
Beyond their antimicrobial properties, derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant potential in other therapeutic areas, most notably in oncology and as antifungal agents.
Anticancer Activity
The imidazo[1,2-a]pyridine core is a versatile scaffold for the development of anticancer agents, with derivatives showing activity against various cancer cell lines through multiple mechanisms. rsc.orgnih.gov
One strategy has involved the design of targeted covalent inhibitors. A series of novel imidazo[1,2-a]pyridine derivatives were synthesized as covalent inhibitors of KRAS G12C, a mutation found in several intractable cancers. rsc.org Compound I-11 emerged from this work as a potent lead agent against KRAS G12C-mutated NCI-H358 lung cancer cells. rsc.org
Other derivatives have been developed as dual inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer. acs.orgiu.edue-century.us Compound 15a from one such series proved to be a potent PI3K/mTOR dual inhibitor that displayed significant tumor growth inhibition in HCT116 and HT-29 xenograft models without causing obvious toxicity. acs.org Another potent dual inhibitor, compound 7 , showed excellent kinase selectivity (IC₅₀ for PI3K/mTOR = 0.20/21 nM) and cellular growth inhibition (IC₅₀ in HCT-116 cells = 10 nM). e-century.us
Furthermore, imidazo[1,2-a]pyridine derivatives have shown effects on key cancer-related signaling pathways. A novel derivative, MIA , was found to suppress the phosphorylation of STAT3 and increase the expression of the pro-apoptotic protein IκBα in breast (MDA-MB-231) and ovarian (SKOV3) cancer cell lines. nih.gov In the HCC1937 breast cancer cell line, compounds IP-5 and IP-6 exhibited strong cytotoxic effects with IC₅₀ values of 45 µM and 47.7 µM, respectively. nih.govnih.gov Further investigation showed that IP-5 induced cell cycle arrest, as evidenced by increased levels of p53 and p21, and triggered apoptosis. nih.govnih.gov
Table 2: Preclinical Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Series | Target/Mechanism | Cell Line(s) | Key Finding(s) | Reference(s) |
|---|---|---|---|---|
| I-11 | Covalent KRAS G12C Inhibition | NCI-H358 (Lung) | Identified as a potent lead compound. | rsc.org |
| 15a | PI3K/mTOR Dual Inhibition | HCT116, HT-29 (Colon) | Potent dual inhibitor with in vivo tumor growth inhibition. | acs.org |
| 7 | PI3K/mTOR Dual Inhibition | HCT-116 (Colon) | IC₅₀ (PI3K/mTOR) = 0.20/21 nM; Cellular IC₅₀ = 10 nM. | e-century.us |
| MIA | STAT3/NF-κB Pathway Modulation | MDA-MB-231 (Breast), SKOV3 (Ovarian) | Suppressed STAT3 phosphorylation and inflammatory cytokines. | nih.gov |
| IP-5 | Cytotoxicity, Apoptosis, Cell Cycle Arrest | HCC1937 (Breast) | IC₅₀ = 45 µM; Induced cell cycle arrest and apoptosis. | nih.govnih.gov |
| IP-6 | Cytotoxicity | HCC1937 (Breast) | IC₅₀ = 47.7 µM. | nih.govnih.gov |
Antifungal Activity (e.g., Candida albicans)
The imidazo[1,2-a]pyridine scaffold has also been explored for its antifungal properties, particularly against Candida albicans, an opportunistic fungal pathogen. scirp.orgscirp.org
Research has focused on hybrid molecules that combine the imidazo[1,2-a]pyridine core with other pharmacophores known for antifungal activity, such as the arylpropenone (chalcone) moiety. scirp.orgscirp.org A series of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives were synthesized and evaluated against a resistant strain of C. albicans. scirp.orgscirp.org Several of these compounds were active, with four showing MICs below 300 µmol/L. scirp.orgscirp.org Among these, compound 10i was the most potent, with an MIC of 41.98 µmol/L. scirp.orgscirp.org
Another class of derivatives, imidazo[1,2-a]pyridinehydrazones, were also synthesized and tested against a fluconazole-resistant C. albicans strain. tsijournals.com The antifungal activity was found to be dependent on the substituent on the phenyl ring, with weakly electron-donating or electron-withdrawing groups being most effective. tsijournals.com The methylated derivative (5d ) and a brominated derivative (5i ) were the most active in this series. tsijournals.com These findings highlight the potential of the imidazo[1,2-a]pyridine scaffold as a foundation for developing new antifungal agents. scirp.orgtsijournals.comnih.gov
Table 3: Antifungal Activity of Imidazo[1,2-a]pyridine Derivatives against Candida albicans
| Compound/Series | Derivative Type | Organism | Activity Metric | Value | Reference(s) |
|---|---|---|---|---|---|
| 10a, 10b, 10c, 10i | 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone | Candida albicans (resistant) | MIC | < 300 µmol/L | scirp.orgscirp.org |
| 10i | 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone | Candida albicans (resistant) | MIC | 41.98 µmol/L | scirp.orgscirp.org |
| 5d (methylated) | Imidazo[1,2-a]pyridinehydrazone | Candida albicans (resistant) | MIC | Most active in series | tsijournals.com |
| 5i (brominated) | Imidazo[1,2-a]pyridinehydrazone | Candida albicans (resistant) | MIC | Most active in series | tsijournals.com |
Broad-Spectrum Antimicrobial Properties (excluding Mycobacteria)
The antimicrobial profile of imidazo[1,2-a]pyridine-3-carboxamides is notably specific. A significant body of research has been dedicated to their potent activity against various strains of Mycobacterium tuberculosis, the causative agent of tuberculosis. However, when evaluated against a broader range of microbes, these compounds demonstrate a remarkable degree of selectivity, suggesting they are not broad-spectrum antimicrobial agents.
A representative compound from the 2,7-dimethylthis compound class was screened against seven non-tubercular bacterial strains and other non-mycobacterial organisms. The results indicated a remarkable selectivity for mycobacteria, with limited to no activity against the other microbes tested. nih.gov This high degree of selectivity is a key characteristic of this chemical class and suggests a specific mode of action that is not universally applicable across different bacterial species.
While the antibacterial activity outside of mycobacteria appears limited, some related imidazo[1,2-a]pyridine derivatives have shown promise as antifungal agents. A study on 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives, which are structurally related to the 3-carboxamides, demonstrated antifungal activity against Candida albicans. wipo.int This suggests that modifications at the 3-position of the imidazo[1,2-a]pyridine core can lead to compounds with activity against fungal pathogens. However, further research is needed to specifically evaluate the antifungal potential of the 3-carboxamide derivatives.
Table 2: Antimicrobial Spectrum of Imidazo[1,2-a]pyridine-3-carboxamides and Related Compounds
| Compound Class | Organism | Activity | Reference |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Non-tubercular bacteria | Low to no activity (selective for mycobacteria) | nih.gov |
| 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives | Candida albicans | Antifungal activity observed | wipo.int |
Anti-protozoal Activity (e.g., Antileishmanial)
The imidazo[1,2-a]pyridine scaffold has been identified as a promising starting point for the development of novel anti-protozoal agents. While research specifically on the 3-carboxamide derivatives is emerging, the broader class of compounds has shown activity against several protozoan parasites.
The parent imidazo[1,2-a]pyridine ring system is known to possess antiplasmodial properties, making it a scaffold of interest in the search for new antimalarial drugs. wipo.int Furthermore, related compounds such as 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives have been investigated for their potential antimalarial activity. wipo.int
Although specific data on the antileishmanial, antitrypanosomal, or antiamoebic activities of imidazo[1,2-a]pyridine-3-carboxamides are not extensively documented in the reviewed literature, the known anti-protozoal potential of the core scaffold suggests that this is a viable area for future research. The functionalization at the 3-position with a carboxamide group could modulate the activity and selectivity against various protozoan targets.
Antiviral Activity
The antiviral potential of the imidazo[1,2-a]pyridine nucleus has been explored, with some derivatives showing significant activity against specific viruses. While direct evidence for the antiviral properties of imidazo[1,2-a]pyridine-3-carboxamides is limited in the available literature, studies on closely related analogues provide valuable insights.
One study reported on the synthesis and antiviral evaluation of imidazo[1,2-a]pyridines bearing a thioether side chain at the 3-position. Several of these compounds demonstrated high activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). wipo.int This highlights the importance of the substitution at the 3-position in determining the antiviral spectrum and potency of these compounds. The electronic and steric differences between a thioether and a carboxamide group would likely result in different biological activities, warranting specific investigation into the antiviral potential of the 3-carboxamide derivatives.
The lack of extensive research on the antiviral activity of imidazo[1,2-a]pyridine-3-carboxamides represents a gap in the understanding of their pharmacological profile and an opportunity for future studies.
Potential in Central Nervous System Modulation (e.g., Serotonin (B10506) Receptors, Kinase Inhibition)
Imidazo[1,2-a]pyridine derivatives have shown significant promise as modulators of various targets within the central nervous system (CNS), including serotonin receptors and protein kinases. This suggests their potential for the treatment of a range of neurological and psychiatric disorders.
Certain imidazo[1,2-a]pyridine derivatives have been identified as modulators of the 5-HT2A serotonin receptor. wipo.int The serotonin system is a key target for drugs used to treat depression, anxiety, and other mood disorders. The ability of these compounds to interact with serotonin receptors opens up avenues for the development of novel psychotropic agents.
In addition to receptor modulation, imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of various protein kinases, which play crucial roles in signal transduction pathways within the CNS. For example, some derivatives have been found to inhibit DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A) and CLK1 (CDC-like kinase 1). researchgate.net The dysregulation of these kinases has been implicated in neurodegenerative diseases such as Alzheimer's disease. Furthermore, the imidazo[1,2-a]pyridine scaffold has been utilized to develop inhibitors of pan-PI3 kinases, which are involved in cell growth and survival and are targets in neuro-oncology.
While these findings often relate to the broader class of imidazo[1,2-a]pyridines, the 3-carboxamide moiety can be expected to play a significant role in the pharmacokinetic and pharmacodynamic properties of these compounds, influencing their ability to cross the blood-brain barrier and their affinity for specific CNS targets.
Table 3: CNS-Active Imidazo[1,2-a]pyridine Derivatives and their Targets
| Compound Class/Derivative | CNS Target | Potential Therapeutic Application | Reference |
| Imidazo[1,2-a]pyridine derivatives | 5-HT2A Serotonin Receptor | Mood disorders, psychiatric disorders | wipo.int |
| Imidazo[1,2-a]pyridine derivatives | DYRK1A, CLK1 Kinases | Neurodegenerative diseases | researchgate.net |
| Imidazo[1,2-a]pyridine derivatives | pan-PI3 Kinases | Neuro-oncology |
Note: This table includes data from studies on the broader class of imidazo[1,2-a]pyridine derivatives to illustrate the potential for CNS modulation.
Computational Chemistry and in Silico Studies of Imidazo 1,2 a Pyridine 3 Carboxamides
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Imidazo[1,2-a]pyridine-3-carboxamides, docking studies have been instrumental in elucidating their binding modes within the active sites of various protein targets.
Ligand-Target Binding Affinity Analysis
Molecular docking simulations have been employed to estimate the binding affinities of Imidazo[1,2-a]pyridine-3-carboxamide derivatives against a range of biological targets. These studies are crucial for prioritizing compounds for synthesis and experimental testing.
For instance, in a study targeting Mycobacterium tuberculosis, a series of this compound analogues were docked into the active site of pantothenate synthetase (PDB ID: 3IVX). The docking scores, represented as XP Gscore, indicated varying binding affinities. Notably, molecule 26k exhibited a high binding affinity with an XP Gscore of -7.370 kcal/mol openpharmaceuticalsciencesjournal.com. In a separate investigation against the QcrB protein of M. tuberculosis, a series of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides demonstrated binding affinities ranging from -6.5 to -10.1 kcal/mol nih.gov. Specifically, compounds 2, 7, 22, 26, and 35 were identified as the most promising, with binding affinities of -9.60, -9.80, -10.10, -10.00, and -10.00 kcal/mol, respectively nih.gov.
Furthermore, novel imidazo[1,2-a]pyrimidine (B1208166) Schiff base derivatives were evaluated as potential inhibitors of SARS-CoV-2 cell entry by targeting the human angiotensin-converting enzyme 2 (hACE2) and the spike protein. The top-scoring compound displayed a remarkable binding affinity of -9.1 kcal/mol towards the ACE2 receptor and -7.3 kcal/mol against the spike protein nih.gov. In another study, imidazo[1,2-a]pyridine (B132010) hybrids were docked against human leukotriene A4 hydrolase (LTA4H), with compound HB7 showing the strongest binding affinity with a score of -11.237 Kcal/mol chemmethod.comchemmethod.com.
These binding affinity values are instrumental in ranking and selecting compounds with the highest potential for biological activity. The Prime MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) approach has also been utilized to further refine the binding energy calculations. For example, the ΔG binding energy for the highly docked molecule 26k against pantothenate synthetase was found to be -63.425749 Kcal/mol, which was more negative than that of the least docked molecule, 27g (-62.070189 Kcal/mol) openpharmaceuticalsciencesjournal.com.
| Compound/Derivative | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| Molecule 26k | Pantothenate Synthetase (M. tuberculosis) | -7.370 |
| Compound 22 | QcrB (M. tuberculosis) | -10.10 |
| Top-scoring Schiff base derivative | hACE2 (SARS-CoV-2) | -9.1 |
| Top-scoring Schiff base derivative | Spike Protein (SARS-CoV-2) | -7.3 |
| Compound HB7 | Human LTA4H | -11.237 |
Identification of Key Interacting Residues
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific molecular interactions between the ligand and the protein's active site residues. This information is critical for understanding the mechanism of action and for guiding lead optimization.
In the study of this compound analogues targeting pantothenate synthetase, key interactions were identified. The docked molecules formed hydrogen bonds with residues such as Gly158, Met195, and Pro38. Additionally, pi-cation interactions were observed with the residue Hie47 openpharmaceuticalsciencesjournal.com. These interactions are crucial for the stable binding of the inhibitors within the active site of the enzyme.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of novel compounds and for understanding the structural features that are important for activity.
2D and 3D-QSAR Approaches
Both 2D and 3D-QSAR approaches have been applied to the study of Imidazo[1,2-a]pyridine-3-carboxamides. 2D-QSAR models use descriptors that are derived from the 2D representation of the molecule, such as topological indices and physicochemical properties. In contrast, 3D-QSAR models utilize descriptors that are derived from the 3D conformation of the molecule, such as steric and electrostatic fields.
A notable 3D-QSAR study was conducted on a series of this compound analogues with antimycobacterial activity openpharmaceuticalsciencesjournal.com. This atom-based 3D-QSAR model was developed using a training set of twenty-seven compounds and validated with a test set of eleven compounds. The model demonstrated good statistical significance, with a correlation coefficient (R²) of 0.9181 for the training set and a cross-validation correlation coefficient (Q²) of 0.6745 for the test set openpharmaceuticalsciencesjournal.com. The standard deviation (SD) for the training set was 0.3305, and the root mean square error (RMSE) for the test set was 0.65 openpharmaceuticalsciencesjournal.com. Such robust statistical parameters indicate a reliable and predictive QSAR model.
Common Pharmacophore Hypothesis (CPH) Generation
A pharmacophore is a set of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The generation of a common pharmacophore hypothesis (CPH) is a key step in ligand-based drug design.
For a series of this compound analogues, a five-featured common pharmacophore hypothesis, HHPRR, was generated openpharmaceuticalsciencesjournal.com. This hypothesis consists of one positive ionic feature, two hydrophobic features, and two aromatic rings openpharmaceuticalsciencesjournal.comopenpharmaceuticalsciencesjournal.comresearchgate.net. The development of this CPH provides a 3D model of the essential structural requirements for the antimycobacterial activity of this class of compounds and can be used to screen virtual libraries for new potential inhibitors.
| QSAR Model/Parameter | Value |
|---|---|
| 3D-QSAR R² (Training Set) | 0.9181 |
| 3D-QSAR Q² (Test Set) | 0.6745 |
| 3D-QSAR SD (Training Set) | 0.3305 |
| 3D-QSAR RMSE (Test Set) | 0.65 |
| Common Pharmacophore Hypothesis | HHPRR (1 positive, 2 hydrophobic, 2 aromatic rings) |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods that are used to study the physical movements of atoms and molecules over time. MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the characterization of the intermolecular interactions in a more realistic, solvated environment.
MD simulations have been performed on the complex of pantothenate synthetase with a potent this compound inhibitor (molecule 26k) for a duration of 1.2 nanoseconds openpharmaceuticalsciencesjournal.comresearchgate.net. The results of the simulation confirmed the stability of the complex, with an acceptable root mean square deviation (RMSD) value of less than 3 Å openpharmaceuticalsciencesjournal.com. The simulation provided a detailed understanding of the binding interactions within the dynamic system, including the role of water molecules, temperature, and pressure openpharmaceuticalsciencesjournal.com. In another study, a longer simulation of 100 nanoseconds was conducted to further elucidate the stability and conformational changes of the ligand-protein complex nih.gov. These simulations are crucial for validating the binding modes predicted by molecular docking and for providing a more comprehensive understanding of the ligand-receptor interactions.
Advanced Computational Methods (e.g., Prime MMGBSA)
To refine the understanding of ligand-receptor interactions and more accurately predict binding affinities, advanced computational methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are employed. The Prime MM-GBSA method, for instance, provides a more robust calculation of the binding free energy (ΔG bind) of a ligand to its target protein compared to standard docking scores alone. openpharmaceuticalsciencesjournal.comresearchgate.net
In a study focusing on this compound analogues as antimycobacterial agents, Prime MM-GBSA was utilized to analyze the binding energies of these compounds docked into the active site of pantothenate synthetase. The results of these calculations provided valuable insights into the energetic contributions to binding. For example, a comparison between the most effectively docked molecule (26k) and the least effectively docked molecule (27g) from the dataset revealed a more negative ΔG binding energy for the former, indicating a more stable and favorable interaction with the target enzyme. openpharmaceuticalsciencesjournal.com
The calculated binding energies for these selected molecules are detailed below:
| Compound | ΔG Binding Energy (kcal/mol) |
| Molecule 26k | -63.425749 |
| Molecule 27g | -62.070189 |
This table presents the calculated binding free energies for two distinct this compound analogues, illustrating the application of Prime MM-GBSA in differentiating the binding potential of various derivatives. openpharmaceuticalsciencesjournal.com
These energetic calculations are crucial for validating docking poses and prioritizing compounds for further development.
In Silico Design and Lead Scouting
In silico design and lead scouting are foundational activities in modern drug discovery, enabling the creation and identification of novel chemical entities with desired biological activities. For the this compound scaffold, these computational approaches have been pivotal in exploring new chemical space and identifying promising lead candidates.
One notable example involves the in silico design of novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) as potential anti-tubercular agents. amazonaws.comnih.gov In this research, an existing compound, ligand 26, was selected as a template for further structural modifications. amazonaws.comnih.gov Based on this scaffold, a series of new ligands (A1–A8) were designed with the aim of improving their binding affinities to the target protein, the cytochrome b subunit of the bc1 complex (QcrB) of Mycobacterium tuberculosis. amazonaws.comnih.gov
Molecular docking simulations were then performed to predict the binding affinities of these newly designed compounds. The results demonstrated that the designed ligands exhibited superior binding affinities compared to the original template scaffold and a standard drug, isoniazid (B1672263). amazonaws.comnih.gov
The binding affinities for a selection of these designed ligands are presented below:
| Compound/Drug | Binding Affinity (kcal/mol) |
| Scaffold Template (Ligand 26) | -6.8 |
| Isoniazid (Standard Drug) | -6.00 |
| Designed Ligand A2 | > -6.8 |
| Designed Ligand A6 | > -6.8 |
| Designed Ligand A7 | > -6.8 |
This table showcases the binding affinities of newly designed this compound ligands in comparison to a template scaffold and a standard drug, highlighting the success of the in silico design process in identifying compounds with potentially enhanced target engagement. amazonaws.comnih.gov
This structured approach to ligand design, guided by computational predictions, serves as an effective strategy for lead scouting and the generation of novel derivatives with improved biological profiles. amazonaws.comnih.gov
Predictive ADMET Studies (excluding toxicity profiles or clinical predictions)
The assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery pipeline. Predictive in silico ADMET studies allow for the early identification of compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage attrition. For imidazo[1,2-a]pyridine-3-carboxamides, these predictive models have been applied to evaluate their drug-like properties.
In the aforementioned study on newly designed IPAs, the three ligands with the highest binding affinities (A2, A6, and A7) were subjected to ADME prediction analysis. amazonaws.comresearchgate.net This analysis included an evaluation of their compliance with Lipinski's rule of five, which provides a set of guidelines for assessing the druglikeness of a chemical compound. The results indicated that all three designed ligands showed zero violations of Lipinski's rules, suggesting they possess physicochemical properties consistent with orally bioavailable drugs. amazonaws.comresearchgate.net
Furthermore, the predictive studies indicated a high rate of gastrointestinal absorption for these compounds, a desirable characteristic for orally administered therapeutics. amazonaws.comresearchgate.net
A summary of the predictive ADME properties for the top-ranked designed ligands is provided below:
| Compound | Lipinski's Rule of Five Violations | Gastrointestinal Absorption |
| Designed Ligand A2 | 0 | High |
| Designed Ligand A6 | 0 | High |
| Designed Ligand A7 | 0 | High |
This table summarizes the key predicted ADME properties for the most promising newly designed this compound ligands. These in silico predictions suggest that the designed compounds have a favorable pharmacokinetic profile, warranting further investigation. amazonaws.comresearchgate.net
These predictive ADMET studies are invaluable for prioritizing candidates for synthesis and experimental testing, ensuring that resources are focused on compounds with the highest probability of success.
Lead Optimization and Preclinical Development Strategies for Imidazo 1,2 a Pyridine 3 Carboxamides
Strategies for Enhancing Potency and Efficacy
The optimization of the imidazo[1,2-a]pyridine-3-carboxamide (IPA) series has centered on systematic structure-activity relationship (SAR) studies to improve potency and drug-like properties. rsc.org Initial high-throughput screening identified the imidazo[1,2-a]pyridine (B132010) class as potent inhibitors of Mycobacterium tuberculosis (Mtb). rsc.org Subsequent lead optimization efforts focused on modifying various positions of the scaffold.
Key SAR insights revealed that the amide linker at the C-3 position is crucial for anti-Mtb activity. nih.govacs.org Modifications such as creating tertiary carboxamides or reversing the amide linkage led to a loss of activity. rsc.org The linearity and lipophilicity of the amine portion of the carboxamide were found to be critical factors in improving both in vitro and in vivo efficacy. nih.govacs.org For instance, exploration of substituents at the C2 and C6 positions of the imidazo[1,2-a]pyridine ring led to the identification of a compound with a 2-ethyl-6-chloro substitution that demonstrated significantly improved potency against both extracellular and intracellular Mtb. rsc.org
Further SAR studies on 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides showed that bulky and more lipophilic biaryl ethers resulted in nanomolar potency. rsc.org The introduction of piperidine (B6355638) and piperazine (B1678402) rings between two phenyl rings was a successful strategy to enhance microsomal stability. rsc.org In the context of anticancer activity, imidazo[1,2-a]pyridine derivatives have been designed as inhibitors of the PI3K/mTOR pathway. nih.govsci-hub.cat One strategy involved incorporating a bioisosteric 1,2,4-oxadiazole (B8745197) group, which resulted in potent PI3Kα inhibition. nih.gov Another approach focused on altering a phenyl group to thiophene (B33073) or introducing hydrophilic groups like a methyl or ethyl group to the R1 substituent, which significantly enhanced PI3Kα kinase inhibition. sci-hub.cat
Improvement of In Vitro Efficacy
Efforts to improve the in vitro efficacy of imidazo[1,2-a]pyridine-3-carboxamides have yielded compounds with potent activity against various targets. In the realm of antituberculosis research, a series of 14 analogues were synthesized, with five compounds (specifically 9, 12, 16, 17, and 18) exhibiting minimum inhibitory concentration (MIC) values of ≤0.006 μM against replicating M. tuberculosis H37Rv. nih.gov One of the leading compounds from this series showed excellent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mtb strains, with MIC90 values ranging from ≤0.03 to 0.8 μM. rsc.org Another study reported a set of nine 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides where seven of the agents had MIC90 values of ≤1 μM against various tuberculosis strains. nih.govacs.org The clinical candidate Q203, which emerged from an extensive optimization program, showed potent activity against extracellular Mtb with a MIC80 of 0.0009 μM and against intracellular Mtb with a MIC80 of 0.00045 μM. rsc.org
A panel of six imidazo[1,2-a]pyridine-3-carboxamides (IAPs) demonstrated low-micromolar activity against Mycobacterium avium strains. nih.govnih.gov
In oncology, a series of imidazo[1,2-a]pyridine derivatives were evaluated as PI3K/mTOR dual inhibitors. sci-hub.cat Compound 15a from this series showed potent submicromolar IC50 values against a panel of cancer cell lines, while exhibiting much lower cytotoxicity in normal human umbilical vein endothelial cells (HUVEC), indicating a favorable therapeutic window. sci-hub.cat Another series designed as PI3Kα inhibitors included a compound with a 1,2,4-oxadiazole group that exhibited a potent PI3Kα inhibition with an IC50 of 2 nM and inhibited breast cancer cell line proliferation at IC50 values greater than 10 µM. nih.gov
| Compound | Target Organism/Cell Line | Activity Metric | Value | Source |
|---|---|---|---|---|
| Compound 18 | M. tuberculosis H37Rv | MIC | ≤0.006 µM | nih.gov |
| Compound 4 (front-runner) | MDR/XDR Mtb strains | MIC90 | ≤0.03–0.8 µM | rsc.org |
| Compound 8 | Extracellular Mtb | MIC80 | 0.0009 µM | rsc.org |
| Compound 8 | Intracellular Mtb | MIC80 | 0.00045 µM | rsc.org |
| Compound 15a | HUVEC (Normal Cells) | IC50 | 15.53 µM | sci-hub.cat |
| PI3Kα Inhibitor | PI3Kα Enzyme | IC50 | 2 nM | nih.gov |
Preclinical In Vivo Efficacy Assessment (e.g., Mouse Infection Models)
The preclinical in vivo efficacy of imidazo[1,2-a]pyridine-3-carboxamides has been evaluated primarily in mouse models of infection. The optimized compounds 49 and 50 (Q203) displayed significant colony-forming unit (CFU) reduction in the lungs of infected mice. nih.govacs.org Specifically, at a 10 mg/kg dosing level, compounds 49 and 50 achieved 1.52 and 3.13 log10 CFU reductions, respectively. nih.govacs.org
In a separate study, a panel of six IAPs was tested against Mycobacterium avium, and compound ND-10885 (compound 2) showed significant activity in the lung, spleen, and liver in a mouse infection model. nih.govnih.gov A combination regimen of ND-10885 with rifampin demonstrated an additive effect in reducing the bacterial load in the lungs. nih.gov These findings underscore the potential of this class of compounds to be effective not only as monotherapy but also as part of combination treatments. nih.gov
Early Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction and Evaluation
Early assessment of pharmacokinetic (PK) and ADME properties is critical for the progression of lead compounds. For the this compound series, these evaluations have been integral to lead optimization. rsc.orgnih.gov The clinical candidate Q203 exhibited a good PK profile in mice, with a half-life of 23.4 hours and an oral bioavailability of 90.7%. rsc.org Another front-runner compound, TB47 , also showed an excellent PK profile in rats with a half-life of 19 hours and 94% oral bioavailability. nih.gov
Researchers evaluated the in vivo PK of compounds 13 and 18 in mice via both oral (PO) and intravenous (IV) routes. nih.gov Compound 18 , at a 10 mg/kg oral dose, showed a high area under the curve (AUC) of 11,000 ng·h/mL and a long half-life of 13.2 hours. nih.gov The in vivo ADME properties were also assessed for several 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, which were found to have encouraging pharmacokinetic profiles. nih.gov
| Compound | Species | Oral Bioavailability (%F) | Half-life (t1/2) | AUC | Source |
|---|---|---|---|---|---|
| Q203 | Mouse | 90.7% | 23.4 h | N/A | rsc.org |
| TB47 | Rat | 94% | 19 h | N/A | nih.gov |
| Compound 18 (10 mg/kg PO) | Mouse | N/A | 13.2 h | 11,000 ng·h/mL | nih.gov |
| Compound 13 (3 mg/kg PO) | Mouse | 35.8% | 5 h | 411 ng·h/mL | nih.gov |
| Compound 49 | Mouse | 80.2% | N/A | N/A | acs.org |
| Compound 16 (10 mg/kg PO) | N/A | N/A | 36.3 h | 116,400 h·ng/mL | nih.gov |
Metabolic stability, often assessed using liver microsomes, is a key parameter in drug development. For the imidazo[1,2-a]pyridine series, metabolic studies in both mouse and human liver microsomes were performed to guide compound selection for in vivo efficacy studies. rsc.org An early lead compound was optimized to yield compound 8 , which had a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring and showed good microsomal stability with half-lives of 83 minutes in human liver microsomes and 63 minutes in mouse liver microsomes. rsc.org However, its high lipophilicity led to further optimization. rsc.org In another study, the major metabolites for compounds 13 and 18 in mouse, rat, and human microsomes were identified as monohydroxylations on the imidazopyridine core. nih.gov The introduction of a 4-F-phenyl group at the C2-position of a benzo[d]oxazole-containing analogue led to a compound (16 ) with high metabolic stability in both human and mouse microsomes. nih.gov
The extent of plasma protein binding (PPB) influences the free fraction of a drug available to exert its therapeutic effect. The free fractions (fu) for compounds 13 and 18 were measured, with compound 13 having 8.9% free drug and compound 18 having only 0.4% free drug. nih.gov Despite the low free fraction of compound 18, its high potency meant that the maximum concentration (Cmax) of unbound drug was still more than fourfold higher than its MIC. nih.gov Another lead compound, TB47 , was noted to have high plasma protein binding. nih.gov In a different series, two compounds were rescreened in the presence of 4% bovine serum albumin (BSA), and their MICs shifted by less than twofold, suggesting that protein binding was not a significant issue for those particular analogues. nih.gov
Assessing the potential for drug-drug interactions via inhibition of cytochrome P450 (CYP) enzymes is a standard part of preclinical development. Compound 13 was evaluated against a panel of human CYP enzymes and showed minimal inhibition of CYP2D6 (2.8%) and CYP2C9 (11.5%), and no inhibition of CYP3A4 at a concentration of 10 μM. nih.gov However, both compounds 13 and 18 were found to be time-dependent inhibitors of human CYP3A4 at 10 μM, a concentration significantly higher than their respective MICs against Mtb. nih.gov
Advanced Drug Design and Optimization Paradigms (e.g., Factorial Design, Molecular Hybridization)
In the quest to refine the therapeutic potential of imidazo[1,2-a]pyridine-3-carboxamides, medicinal chemists employ sophisticated drug design strategies. These paradigms move beyond simple structure-activity relationship (SAR) studies to systematically explore the chemical space and rationally design molecules with enhanced potency and optimized properties. Advanced methodologies such as factorial design and molecular hybridization have proven instrumental in accelerating the lead optimization process for this privileged scaffold.
Factorial Design
Factorial design is a statistical methodology that allows for the simultaneous evaluation of multiple variables (or "factors") and their interactions. In drug discovery, this approach can be used to efficiently optimize a lead compound by systematically varying different substituents or structural features to identify the combination that yields the most desirable biological activity.
A study on the optimization of a series of imidazo[1,2-a]azines, including imidazo[1,2-a]pyridine derivatives, utilized a reduced 2³⁻¹ factorial design to investigate their inhibitory effects on cyclooxygenase (COX) enzymes. nih.gov This design allowed researchers to efficiently analyze the impact of different substituents on the molecule's activity profile. The results highlighted that imidazo[1,2-a]pyridines were generally more active than their bioisosteric imidazo[1,2-a]pyrimidine (B1208166) counterparts. Through this systematic approach, molecule 4a was identified as the most potent derivative from the factorial analysis, exhibiting significant inhibition of both COX-1 and COX-2. nih.gov
Table 1: In Vitro COX Inhibition Data for Imidazo[1,2-a]azine Derivatives
This table presents the half-maximal inhibitory concentration (IC₅₀) values for various imidazo[1,2-a]azine compounds against COX-1 and COX-2 enzymes, as determined through a study utilizing factorial design.
| Compound | IC₅₀ COX-1 (μM) | IC₅₀ COX-2 (μM) |
|---|---|---|
| 4a | 2.72 | 1.89 |
| 4b | 3.94 | 2.39 |
| 5a | 7.29 | 8.08 |
| 5b | 63.26 | 41.15 |
| 6a | 12.93 | 5.86 |
| Indomethacin | 0.13 | 0.09 |
| Ibuprofen | 0.2 | 0.125 |
Data sourced from: Future Med Chem. 2022 Jun;14(11):771-784. nih.gov
Molecular Hybridization
Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores (distinct structural units with known biological activity) into a single, new hybrid molecule. The goal is to create a compound with an improved activity profile, potentially offering enhanced potency, dual-target activity, or a better pharmacokinetic profile compared to the parent molecules.
This approach has been successfully applied to the this compound scaffold, particularly in the development of novel anti-tubercular agents. nih.govmdpi.com Recognizing the established anti-tubercular properties of scaffolds such as 1,2,3,6-tetrahydropyridines and sulfonamides, researchers have designed and synthesized hybrids that incorporate these units into the imidazo[1,2-a]pyridine framework. nih.gov This strategy led to the creation of novel imidazo[1,2-a]pyridine amides (IPAs) and imidazo[1,2-a]pyridine sulfonamides (IPSs) with promising activity against Mycobacterium tuberculosis. nih.govresearchgate.net
Another example involves the hybridization of an imidazo[1,2-a]pyridine amide derivative (IMB1502) with pisoniamide, a derivative of trans-cinnamic acid, which also possesses antitubercular properties. mdpi.comnih.gov This led to the synthesis of a series of novel imidazo[1,2-a]pyridine amide-cinnamamide hybrids. mdpi.comnih.gov A detailed structural comparison revealed that both parent molecules contained a delocalized aromatic pharmacophore and a hydrophobic moiety connected by a similar linkage, providing a strong rationale for their combination. mdpi.comnih.gov
Table 2: Examples of Molecular Hybrids Based on the this compound Scaffold
Q & A
Q. What are the most reliable synthetic routes for preparing Imidazo[1,2-a]pyridine-3-carboxamide derivatives?
- Methodological Answer : this compound derivatives are typically synthesized via multicomponent reactions or intramolecular cyclization. A common approach involves reacting aryl ketones with 2-aminopyridines and a methylene donor (e.g., dimethyl sulfoxide) under oxidative conditions. For example, potassium persulfate (K₂S₂O₈) and catalytic iodine (I₂) enable efficient cyclization and carboxamide formation . Alternative routes include Friedel-Crafts acylation at the C-3 position using acetyl chloride and Lewis acids (e.g., AlCl₃) to introduce functional groups .
Q. How should researchers characterize this compound derivatives structurally?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
- NMR : Analyze H and C NMR spectra to identify aromatic protons (δ 6.5–8.5 ppm) and carboxamide carbonyl signals (δ ~165–170 ppm). Substituent effects on chemical shifts must be cross-referenced with known analogues .
- HRMS : Validate molecular ion peaks (e.g., [M+H]) with theoretical mass calculations to confirm purity and molecular formula .
- Elemental Analysis : Use CHNS/O analysis to verify stoichiometry when crystallographic data is unavailable.
Q. What are the typical chemical reactions of this compound?
- Methodological Answer : The carboxamide group and aromatic ring enable diverse reactivity:
- Oxidation : Treat with KMnO₄ in acidic conditions to convert methyl groups to carboxylic acids .
- Reduction : Hydrogenate with H₂/Pd-C to reduce nitro substituents to amines .
- Nucleophilic Substitution : React halogenated derivatives with amines (e.g., NaH as a base) to introduce alkyl/aryl groups at the C-2 or C-8 positions .
Advanced Research Questions
Q. How can computational methods optimize this compound analogues for antimycobacterial activity?
- Methodological Answer :
- Pharmacophore Modeling : Generate a common pharmacophore using ligands with known activity against mycobacterial targets (e.g., enoyl-ACP reductase). Align key features like hydrogen bond acceptors and hydrophobic regions .
- 3D-QSAR : Develop atom-based quantitative structure-activity relationship models to correlate substituent properties (e.g., steric, electrostatic) with inhibitory potency. Validate using leave-one-out cross-validation .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., in GROMACS) to assess binding stability and identify critical interactions (e.g., π-π stacking with Tyr158) .
Q. How to resolve contradictions in biological activity data across substituted derivatives?
- Methodological Answer :
- Purity Validation : Use HPLC (≥98% purity) to rule out impurities affecting bioassay results .
- SAR Analysis : Compare substituent effects systematically. For example, electron-withdrawing groups (e.g., -NO₂) at the C-2 position may enhance antimicrobial activity, while bulky groups reduce solubility .
- Cross-Assay Correlation : Re-test compounds in standardized assays (e.g., microplate Alamar Blue for antimycobacterial activity) to minimize protocol-dependent variability .
Q. What strategies improve selectivity in C-3 functionalization of this compound?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. ZnCl₂) to optimize Friedel-Crafts acylation yield and regioselectivity .
- Solvent Effects : Use non-polar solvents (e.g., toluene) to favor electrophilic substitution at the C-3 position over competing sites .
- Computational Reaction Design : Employ quantum chemical calculations (e.g., DFT) to predict transition states and identify low-energy pathways for selective functionalization .
Q. How to design factorial experiments for optimizing reaction conditions?
- Methodological Answer : Apply a 2 factorial design to evaluate variables:
- Factors : Catalyst loading, temperature, solvent polarity.
- Responses : Yield, purity, reaction time.
Statistical analysis (e.g., ANOVA) identifies significant factors. For example, higher iodine concentration (0.2 eq.) may drastically improve cyclization efficiency in multicomponent reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
